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molecular formula C8H9N3O3 B8557989 N-hydroxy-3-methyl-4-nitrobenzene-1-carboximidamide

N-hydroxy-3-methyl-4-nitrobenzene-1-carboximidamide

Cat. No. B8557989
M. Wt: 195.18 g/mol
InChI Key: SJYZAEXSZLJKBI-UHFFFAOYSA-N
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Patent
US06893650B1

Procedure details

To a solution of 3-methyl-4-nitrobenzonitrile (5 g) in ethanol (100 ml) at room temperature was added hydroxylamine hydrochloride (2.25 g) followed by triethylamine (4.5 ml). The mixture was heated under reflux for 2.5 hours. On cooling the mixture was evaporated to a third of its original volume and poured on to water (200 ml). The mixture was filtered to give the title product as a solid, m.p. 127-9° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[C:5]#[N:6].Cl.[NH2:14][OH:15].C(N(CC)CC)C>C(O)C>[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[C:5](=[N:14][OH:15])[NH2:6] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=C(C#N)C=CC1[N+](=O)[O-]
Name
Quantity
2.25 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the mixture
CUSTOM
Type
CUSTOM
Details
was evaporated to a third of its original volume
ADDITION
Type
ADDITION
Details
poured on to water (200 ml)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(N)=NO)C=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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